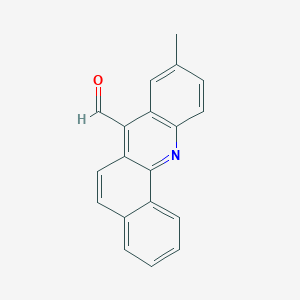
Benz(c)acridine-7-carboxaldehyde, 9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz©acridine-7-carboxaldehyde, 9-methyl-: is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic structure, which includes multiple benzene rings fused together with an acridine core. The presence of a carboxaldehyde group at the 7th position and a methyl group at the 9th position makes it unique among acridine derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine-7-carboxaldehyde, 9-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzene derivative, the process may involve Friedel-Crafts acylation followed by cyclization and subsequent functional group modifications to introduce the carboxaldehyde and methyl groups .
Industrial Production Methods: Industrial production of Benz©acridine-7-carboxaldehyde, 9-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benz©acridine-7-carboxaldehyde, 9-methyl- can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products Formed:
Oxidation: Benz©acridine-7-carboxylic acid, 9-methyl-.
Reduction: Benz©acridine-7-carbinol, 9-methyl-.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Chemistry: Benz©acridine-7-carboxaldehyde, 9-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with DNA and proteins. Its aromatic structure allows it to intercalate between DNA bases, making it a candidate for studying DNA-binding properties and potential anticancer activities .
Industry: In the industrial sector, Benz©acridine-7-carboxaldehyde, 9-methyl- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants .
Mécanisme D'action
The mechanism of action of Benz©acridine-7-carboxaldehyde, 9-methyl- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Acridine-9-carboxaldehyde: Similar in structure but lacks the methyl group at the 9th position.
Benz©acridine-7-carboxaldehyde, 11-methyl-: Similar but with the methyl group at the 11th position.
7,9-Dimethylbenz©acridine: Similar but with an additional methyl group at the 7th position.
Uniqueness: Benz©acridine-7-carboxaldehyde, 9-methyl- is unique due to its specific substitution pattern, which affects its chemical reactivity and biological interactions. The presence of both the carboxaldehyde and methyl groups in specific positions allows for unique interactions with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
2732-09-4 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
9-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-11H,1H3 |
Clé InChI |
CLAQKFCRXYBNSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C(=C2C=O)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


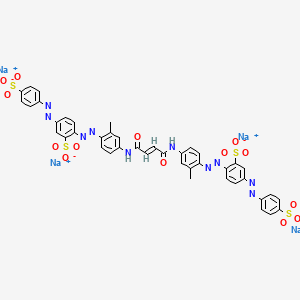
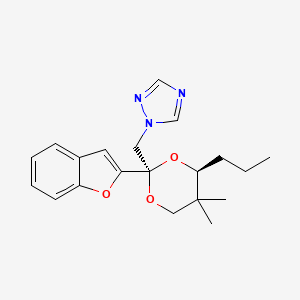
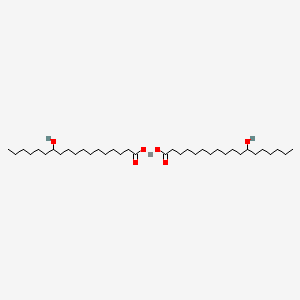
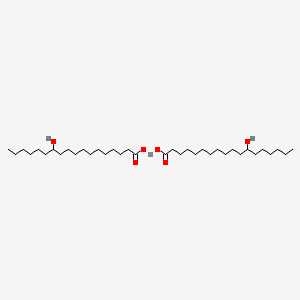
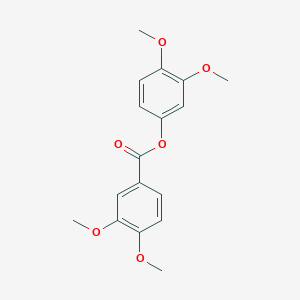

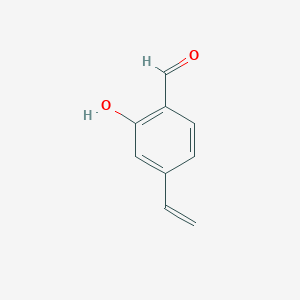
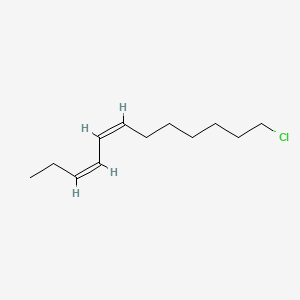
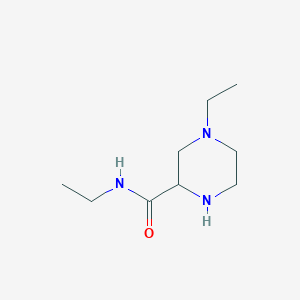
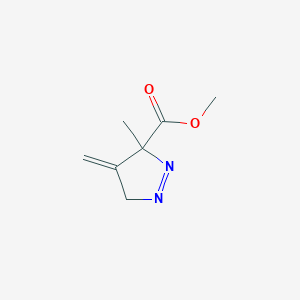
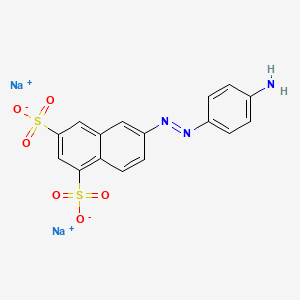
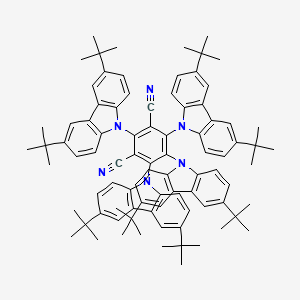
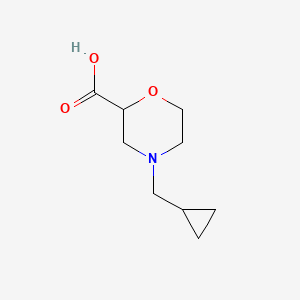
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
